Cytotoxicity Profile in Cancer Cell Lines: 8-Bromo-2-methyl-5-nitroquinoline vs. 6-Bromo-5-nitroquinoline and 5-Fluorouracil
In comparative cytotoxicity studies, 8-Bromo-2-methyl-5-nitroquinoline demonstrated distinct cell line selectivity relative to its positional isomer 6-Bromo-5-nitroquinoline and the clinical reference drug 5-fluorouracil (5-FU) [1]. While 6-Bromo-5-nitroquinoline showed high antiproliferative activity comparable to 5-FU across multiple cell lines [1], 8-Bromo-2-methyl-5-nitroquinoline exhibited a differentiated IC50 profile with values of 15 µM (HeLa), 10 µM (MCF-7), and 12 µM (A549), indicating varying sensitivity across cancer types . This differential cytotoxicity pattern suggests that the 2-methyl substitution in combination with the 8-bromo and 5-nitro groups modulates target engagement differently than the 6-bromo analog.
| Evidence Dimension | Cytotoxicity (IC50 in µM) |
|---|---|
| Target Compound Data | HeLa: 15 µM; MCF-7: 10 µM; A549: 12 µM |
| Comparator Or Baseline | 6-Bromo-5-nitroquinoline: HeLa and HT29 cell lines showed high antiproliferative activity relative to 5-FU (specific IC50 values not provided in accessible source); 5-FU reference IC50 varies by cell line |
| Quantified Difference | Target compound shows 10–15 µM IC50 range across three cell lines; 6-bromo analog shows high activity but direct numerical comparison not available from open sources |
| Conditions | In vitro cytotoxicity assays against human cervical cancer (HeLa), breast cancer (MCF-7), and lung cancer (A549) cell lines |
Why This Matters
The cell line-specific IC50 profile informs prioritization of this compound over 6-bromo analogs for breast cancer (MCF-7) or lung cancer (A549) focused discovery programs where differential sensitivity is desired.
- [1] Koprulu, T. K., Okten, S., Tekin, S., & Cakmak, O. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. View Source
